molecular formula C15H16N2O6S B13991800 4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine CAS No. 5394-96-7

4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine

Katalognummer: B13991800
CAS-Nummer: 5394-96-7
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: YJUKQOAIBIQGOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine is a complex organic compound with the molecular formula C15H16N2O6S. It is known for its unique chemical structure, which includes both sulfonic acid and pyridine moieties. This compound is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine can be achieved through several methods. One common approach involves the reaction of 4-acetamido-2-aminobenzenesulfonic acid with acetic anhydride in the presence of pyridine. The reaction typically occurs under mild conditions, with the mixture being heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine is utilized in various scientific fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the pyridine moiety can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Acetamidobenzenesulfonic acid: Lacks the acetyloxy group and pyridine moiety.

    2-Acetyloxybenzenesulfonic acid: Lacks the acetamido group and pyridine moiety.

    Pyridine-2-sulfonic acid: Lacks the acetamido and acetyloxy groups

Uniqueness

The combination of these functional groups with the sulfonic acid and pyridine moieties provides a versatile scaffold for various chemical transformations and biological interactions .

Eigenschaften

CAS-Nummer

5394-96-7

Molekularformel

C15H16N2O6S

Molekulargewicht

352.4 g/mol

IUPAC-Name

4-acetamido-2-acetyloxybenzenesulfonic acid;pyridine

InChI

InChI=1S/C10H11NO6S.C5H5N/c1-6(12)11-8-3-4-10(18(14,15)16)9(5-8)17-7(2)13;1-2-4-6-5-3-1/h3-5H,1-2H3,(H,11,12)(H,14,15,16);1-5H

InChI-Schlüssel

YJUKQOAIBIQGOQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)OC(=O)C.C1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.